2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
CAS No.: 1156520-27-2
Cat. No.: VC4070585
Molecular Formula: C12H7BrN2O2S
Molecular Weight: 323.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1156520-27-2 |
|---|---|
| Molecular Formula | C12H7BrN2O2S |
| Molecular Weight | 323.17 |
| IUPAC Name | 2-[(4-bromo-1,3-thiazol-2-yl)methyl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C12H7BrN2O2S/c13-9-6-18-10(14-9)5-15-11(16)7-3-1-2-4-8(7)12(15)17/h1-4,6H,5H2 |
| Standard InChI Key | VBKLNCGPYSCSAK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)Br |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=CS3)Br |
Introduction
2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a unique combination of an isoindole core and a thiazole moiety. Its molecular formula is C12H7BrN2O2S, with a molecular weight of approximately 323.17 g/mol, as reported by PubChem . This compound is of interest in medicinal chemistry due to its potential biological activities, which are enhanced by the presence of both isoindole and thiazole rings.
Synthesis and Chemical Reactions
The synthesis of 2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, including reactions with nucleophiles under acidic or basic conditions. While specific synthesis protocols for this compound are not detailed in the available literature, similar compounds often involve [2+3]-cyclocondensation reactions or other complex organic synthesis methods .
Biological Activity and Applications
The biological activity of 2-[(4-bromo-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione has been explored in various studies, though specific findings are not widely reported. Generally, compounds with similar structures, such as thiazolylisoindoles, exhibit diverse biological activities depending on their substituents. The presence of both isoindole and thiazole rings in this compound may enhance its biological activity compared to derivatives lacking one of these moieties.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromoisoindole | Lacks thiazole moiety; primarily studied for neuroprotective effects. | Neuroprotective |
| Thiazolylisoindoles | Contains variations in substituents on the thiazole; shows different biological activities. | Varies with substituents |
| Isoindole derivatives | Broad class; varying biological activities depending on substituents. | Anticancer, etc. |
| 2-[(5-bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione | Similar structure but with a 5-bromo substituent; potential in drug development. | Enhanced biological activity due to thiazole and isoindole combination |
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